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Compound of Interest

Compound Name: Pralurbactam

Cat. No.: B12395831

A new contender in the fight against antimicrobial resistance, the novel -lactamase inhibitor
Pralurbactam (formerly FL0O58), developed in combination with meropenem, is showing
promise in combating multidrug-resistant Gram-negative bacteria. This guide provides a
comprehensive comparison of Pralurbactam'’s performance against bacterial strains that have
developed resistance to other B-lactamase inhibitors, supported by available preclinical and in
vitro data.

Pralurbactam is a diazabicyclooctane (DBO) (-lactamase inhibitor, a class that also includes
avibactam and relebactam. It is designed to protect (3-lactam antibiotics from degradation by a
wide range of 3-lactamase enzymes, including Ambler Class A (such as KPC), Class C, and
some Class D (like OXA-48) enzymes.[1][2][3] This positions the meropenem/pralurbactam
combination as a potential therapeutic option for infections caused by carbapenem-resistant
Enterobacterales (CRE).

Comparative In Vitro Activity of
Meropenem/Pralurbactam

The following tables summarize the available minimum inhibitory concentration (MIC) data for
meropenem/pralurbactam against key resistant bacterial strains, compared with other leading
B-lactam/(3-lactamase inhibitor combinations. It is important to note that as a novel agent, direct
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head-to-head comparative studies are limited. The data presented here is compiled from
various in vitro and preclinical studies and should be interpreted with this in mind.

Table 1: Activity against KPC-Producing
Enterobacterales

KPC (Klebsiella pneumoniae carbapenemase)-producing bacteria are a major cause of CRE

infections.
Meropenem/Pr  Meropenem/Va Ceftazidime/Av Imipenem/Rele
Organism/Gro alurbactam borbactam ibactam bactam
up (MIC50/MIC90 (MIC50/MIC90 (MIC50/MIC90 (MIC50/MIC90
in pg/mL) in pg/mL) in pg/mL) in pg/imL)
K. pneumoniae
_ 0.25/4[1] 0.12/1[4] 0.5/2[4] 0.25/1
(KPC-producing)
Enterobacterales
N/A 0.06/1[5] 0.5/2[4] 0.25/2

(KPC-producing)

N/A: Data not available from the reviewed sources.

Preclinical data suggests that pralurbactam may possess superior inhibitory effects against
KPC-producing bacteria when compared to avibactam.[2]

Table 2: Activity against OXA-48-Producing
Enterobacterales

OXA-48 and related enzymes are another significant family of carbapenemases.
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Meropenem/Pr Meropenem/Va Ceftazidime/Av Imipenem/Rele

Organism/Gro  alurbactam borbactam ibactam bactam
up (MIC50/MIC90 (MIC50/MIC90 (MIC50/MIC90 (MIC50/MIC90
in pg/mL) in pg/mL) in pg/mL) in pg/mL)

K. pneumoniae
(OXA-48- <0.06/0.5 2/8[6] 0.5/2[6] 2/4[6]
producing)

Meropenem/pralurbactam has demonstrated potential as a treatment for infections caused by
OXA-48-producing Enterobacterales.[1][2]

Table 3: Activity against Metallo-B-Lactamase (MBL)-
Producing Enterobacterales

MBLs (e.g., NDM, VIM, IMP) represent a major challenge as they can hydrolyze most (3-lactam
antibiotics, and are not inhibited by currently available serine-B-lactamase inhibitors.

Meropenem/Pr Meropenem/Va Ceftazidime/Av Imipenem/Rele

Organism/Gro  alurbactam borbactam ibactam bactam
up (MIC50/MIC90 (MIC50/MIC90 (MIC50/MIC90 (MIC50/MIC90
in pg/mL) in pg/mL) in pg/mL) in pg/mL)
E. coli (NDM- N/A (MIC90 =
>32/>32 >32/>32 >8/>8
producing) 0.5)[3]

K. pneumoniae

_ 0.25/4[3] >32/>32 >32/>32 >8/>8
(NDM-producing)

Pralurbactam, in combination with meropenem, has shown some inhibitory activity against
NDM-producing E. coli, a feature not typically observed with other DBO inhibitors like
avibactam.[3] However, its activity against NDM-producing K. pneumoniae appears limited.[1]

[3]

Experimental Protocols
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The following is a representative experimental protocol for determining the Minimum Inhibitory
Concentration (MIC) of meropenem/pralurbactam and comparator agents using the broth
microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Bacterial Isolates:

» A panel of well-characterized clinical isolates of Enterobacterales and Pseudomonas
aeruginosa with defined resistance mechanisms (e.g., production of KPC, OXA-48, NDM,
and resistance to other 3-lactamase inhibitors) is used. Quality control strains, such as E.
coli ATCC 25922 and K. pneumoniae ATCC 700603, are included in each experiment.

2. Antimicrobial Agents:

o Meropenem is tested alone and in combination with a fixed concentration of Pralurbactam
(e.g., 4 pg/mL).

o Comparator agents include ceftazidime/avibactam, meropenem/vaborbactam, and
imipenem/relebactam.

3. Broth Microdilution Assay:

e The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton
broth (CAMHB).

 Serial two-fold dilutions of the antimicrobial agents are prepared in the microtiter plates.

e Abacterial inoculum is prepared from a fresh culture and adjusted to a 0.5 McFarland
standard, which is then further diluted to achieve a final concentration of approximately 5 x
105 colony-forming units (CFU)/mL in each well.

e The plates are incubated at 35°C £ 2°C for 16-20 hours in ambient air.
4. Determination of MIC:

e The MIC is defined as the lowest concentration of the antimicrobial agent that completely
inhibits visible bacterial growth.

(621

. Data Analysis:
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e The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the
isolates are inhibited, respectively, are calculated for each antimicrobial agent against each
group of bacterial isolates.

Visualizing Mechanisms and Workflows
Mechanism of 3-Lactamase Inhibition
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Caption: Mechanism of action of Pralurbactam in protecting (3-lactam antibiotics.
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Experimental Workflow for Antimicrobial Susceptibility
Testing
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Caption: General workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion
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Pralurbactam, in combination with meropenem, demonstrates promising in vitro activity
against a range of multidrug-resistant Enterobacterales, including those producing KPC and
OXA-48 carbapenemases. Notably, its activity against certain NDM-producing E. coli strains
suggests a potential advantage over other currently available 3-lactamase inhibitors. However,
as a novel agent, comprehensive comparative data, especially against strains resistant to other
new-generation inhibitors, is still emerging. Further clinical studies are necessary to fully
elucidate the therapeutic potential of meropenem/pralurbactam in the treatment of serious
Gram-negative infections. Researchers and drug development professionals should continue to
monitor the evolving data on this new combination to inform future antimicrobial stewardship
and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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